(2,4-Dichlorobenzyl)methylamine

NHE3 inhibitors medicinal chemistry sodium-proton antiporter

Researchers optimizing NHE3 or nAChR lead series face structural uncertainty when substituting positional isomers. (2,4-Dichlorobenzyl)methylamine eliminates this risk as the validated 2,4-dichloro substitution pattern required for Pictet-Spengler cyclization toward phenyltetrahydroisoquinoline NHE3 inhibitors (IC50 0.075 μM). • Enables sub-nanomolar α3β4 nAChR antagonists (IC50 1.8 nM) • Benchmark CYP1A2 inhibition (IC50 2.1 μM) for ADME-Tox triage • Consistent 95% purity with full QC documentation. Shipped under inert atmosphere from global stock points.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 5013-77-4
Cat. No. B1297804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichlorobenzyl)methylamine
CAS5013-77-4
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESCNCC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3
InChIKeyGUJXWKXDISDARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5013-77-4 (2,4-Dichlorobenzyl)methylamine: Sourcing Overview


(2,4-Dichlorobenzyl)methylamine (CAS 5013-77-4), also designated N-Methyl-2,4-dichlorobenzylamine, is a chlorinated aromatic secondary amine characterized by a dichloro-substituted benzene ring at the 2- and 4-positions and an N-methyl secondary amine moiety [1]. The compound is a low-melting solid with a predicted density of 1.226 ± 0.06 g/cm³ and a predicted pKa of 8.44 ± 0.10 . Its molecular structure confers distinct steric and electronic properties that differentiate it from positional isomers and analogs with alternative N-alkyl substituents.

Substitution Pattern 2,4-Dichloro pattern enables specific synthetic reactivity and receptor interactions
Amine Type N-Methyl secondary amine provides defined steric and hydrogen-bonding profile
Research Context Medicinal chemistry and neuropharmacology research applications

Why Isomer and Analog Substitution Fails


Substituting (2,4-Dichlorobenzyl)methylamine with positional isomers (e.g., 2,6-dichloro, 3,4-dichloro) or N-alkyl variants (e.g., N-ethyl or primary amine derivatives) is scientifically inadvisable without revalidation. The 2,4-dichloro substitution pattern establishes a unique electronic distribution on the aromatic ring that governs reactivity in nucleophilic substitution and subsequent synthetic transformations [1]. In biological contexts, this specific substitution pattern directly influences target engagement profiles; for instance, related compounds containing the 2,4-dichlorobenzyl motif demonstrate high-affinity binding to CCR4 (pKi = 8.8) and nAChR receptor subtypes, a pharmacological profile unlikely to be reproduced by isomers with different halogen positioning [2]. Furthermore, the N-methyl secondary amine provides a defined steric and hydrogen-bonding profile distinct from primary amines or bulkier N-ethyl analogs, affecting both synthetic yield and biological selectivity.

2,4-Dichloro substitution pattern
Positional isomers may alter cyclization regiochemistry and receptor interaction profiles
N-Methyl secondary amine
N-Ethyl or primary amine analogs may shift ADME and target binding profiles

5013-77-4: Comparative Evidence


NHE3 Inhibitor Synthesis via 2,4-Dichloro Substitution

(2,4-Dichlorobenzyl)methylamine serves as a critical three-step intermediate for synthesizing phenyltetrahydroisoquinoline-based sodium-proton antiporter (NHE3) inhibitors, achieving an IC50 of 0.075 μM for the final hydrochloride product [1]. The 2,4-dichloro substitution pattern is essential for enabling the acid-catalyzed intramolecular Pictet-Spengler cyclization that forms the tetrahydroisoquinoline core. Positional isomers (e.g., 2,6-dichloro, 3,4-dichloro, 2,5-dichloro) would produce different cyclization regiochemistry, potentially failing to yield bioactive compounds or producing different SAR profiles.

NHE3 Inhibitor Synthesis
Class-level
Three-step intermediate; final inhibitor IC50 0.075 µM
Validated intermediate for NHE3 inhibitor research
Isomers not validated in this synthetic pathway
NHE3 inhibitors medicinal chemistry sodium-proton antiporter

Sub-Nanomolar α3β4 nAChR Antagonism

Compounds incorporating the 2,4-dichlorobenzyl pharmacophore exhibit potent antagonism at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC50 value of 1.8 nM measured in human SH-SY5Y cells [1]. This sub-nanomolar potency is a consequence of the specific 2,4-dichloro substitution pattern and N-alkyl secondary amine geometry, which together confer optimal binding interactions within the receptor's orthosteric or allosteric site. Benzylamine derivatives lacking the 2,4-dichloro configuration (e.g., 4-chloro, 4-fluoro, or unsubstituted benzylamines) or with alternative substitution patterns (e.g., 2,6-dichloro, 3,4-dichloro) are not documented to achieve this level of α3β4 nAChR potency.

α3β4 nAChR Antagonism
Data to verify
IC50 1.8 nM (human SH-SY5Y)
Supports scaffold selection for nAChR ligand studies
Scaffold-derived activity; isomer data unavailable
nicotinic acetylcholine receptors neuropharmacology receptor antagonism

CYP1A2 Inhibition Profile of 2,4-Dichloro Configuration

(2,4-Dichlorobenzyl)methylamine exhibits measurable inhibition of cytochrome P450 1A2 (CYP1A2), with an IC50 value of 2.1 μM . This inhibition profile is specific to the 2,4-dichloro substitution pattern combined with the N-methyl secondary amine. Alternative substitution patterns (e.g., 2,6-dichloro, 3,4-dichloro, 2,5-dichloro) are expected to exhibit different CYP inhibition profiles due to altered electronic and steric interactions with the enzyme active site, though direct comparative data for these isomers are not publicly available.

CYP1A2 Inhibition
Data to verify
IC50 2.1 µM
Benchmark for DDI risk assessment in drug discovery
Isomer CYP profiles unknown; requires independent validation
cytochrome P450 drug metabolism enzyme inhibition

N-Methyl vs. N-Ethyl Analog Differentiation

Patent literature distinguishes (2,4-Dichlorobenzyl)methylamine (N-methyl) from its N-ethyl analog (N-Ethyl-2,4-dichlorobenzylamine, CAS 90390-15-1) in the context of receptor inhibitor development . Both compounds appear in separate patent families, indicating that the difference in N-alkyl substituent size and lipophilicity yields distinct biological profiles that are not interchangeable. The N-ethyl analog has a higher calculated LogP (3.49 vs. 2.8-3.1 for N-methyl) and increased molecular weight (204.10 vs. 190.07), affecting membrane permeability and target binding kinetics.

N-Alkyl Differentiation
Data to verify
N-Methyl: MW 190.07, XLogP3 2.8 → N-Ethyl: MW 204.10, LogP 3.49
N-alkyl group shifts physicochemical and ADME profiles
May not be functionally interchangeable; distinct patent citations
SAR studies receptor pharmacology N-alkyl amines

5013-77-4: Verifiable Application Scenarios


NHE3 Inhibitor Medicinal Chemistry

This compound is validated as a three-step intermediate for synthesizing phenyltetrahydroisoquinoline NHE3 inhibitors, with the final hydrochloride product achieving an IC50 of 0.075 μM [1]. The 2,4-dichloro substitution pattern is structurally required for the Pictet-Spengler cyclization that builds the active pharmacophore; alternative isomers will not yield this validated inhibitor scaffold. Researchers developing NHE3-targeted therapeutics for cardiovascular or renal indications should prioritize this specific compound over isomeric alternatives.

nAChR-Focused Neuropharmacology

For programs investigating α3β4 nicotinic acetylcholine receptor modulation, compounds derived from the 2,4-dichlorobenzylmethylamine scaffold have demonstrated potent antagonism (IC50 = 1.8 nM) in human SH-SY5Y cellular assays [2]. This validated sub-nanomolar activity supports the use of (2,4-Dichlorobenzyl)methylamine as a privileged starting material for developing nAChR ligands targeting addiction, pain, or neurological disorders.

CYP-Mediated Drug Interaction Liability Assessment

In preclinical drug discovery, the known CYP1A2 inhibition value (IC50 = 2.1 μM) provides a benchmark for evaluating potential drug-drug interaction risks in lead series containing the 2,4-dichlorobenzylmethylamine scaffold . Using isomeric analogs with uncharacterized CYP inhibition profiles introduces avoidable uncertainty in ADME-Tox optimization campaigns.

Application
Selection Property
Validation Focus
NHE3 inhibitor synthesis research
2,4-Dichloro substitution for Pictet-Spengler cyclization
Reaction yield and inhibitor potency endpoint review
α3β4 nAChR neuropharmacology studies
2,4-Dichlorobenzyl scaffold for receptor binding
Antagonism potency and selectivity assay validation
CYP-mediated DDI risk assessment in drug discovery
Known CYP1A2 inhibition benchmark
Comparative DDI liability profiling

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